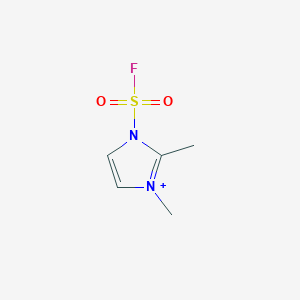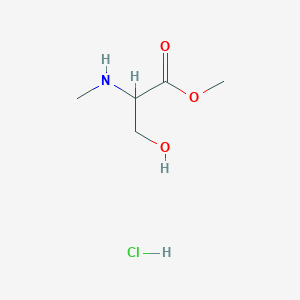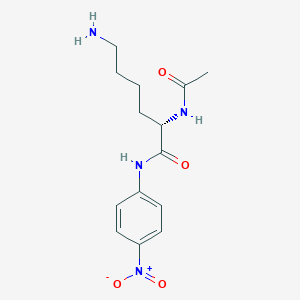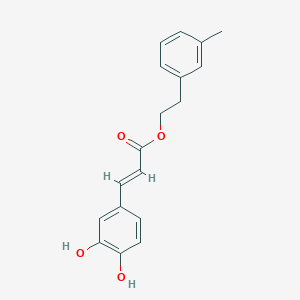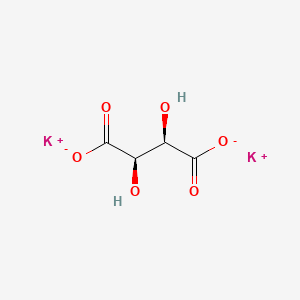![molecular formula C21H15Br2NaO5S B8099649 sodium;2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenolate](/img/structure/B8099649.png)
sodium;2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “sodium;2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenolate” is known as 1,3-Dimethyl-2-imidazolidinone. It is a cyclic urea used primarily as a high-boiling polar aprotic solvent. This compound is colorless and highly polar, with excellent thermal and chemical stability. It is often used in various industrial applications, including detergents, dyestuffs, electronic materials, and polymer manufacturing .
Preparation Methods
1,3-Dimethyl-2-imidazolidinone can be synthesized from 1,2-dimethylethylenediamine by reacting it with phosgene. This reaction produces the desired cyclic urea compound. The synthetic route involves the following steps:
Starting Material: 1,2-dimethylethylenediamine.
Reagent: Phosgene.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of phosgene.
Product Isolation: The product is isolated by removing the side product, imidazolium chloride, and the solvent, resulting in the crystalline product in high yield.
Chemical Reactions Analysis
1,3-Dimethyl-2-imidazolidinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1,3-Dimethyl-2-imidazolidinone has several scientific research applications:
Chemistry: It is used as a solvent in various chemical reactions due to its high polarity and thermal stability.
Biology: It is employed in biological studies as a solvent for polar compounds.
Medicine: It is used in the synthesis of pharmaceutical compounds and as a solvent in drug formulation.
Industry: It is utilized in the production of detergents, dyestuffs, electronic materials, and polymers.
Mechanism of Action
The mechanism by which 1,3-Dimethyl-2-imidazolidinone exerts its effects is primarily through its role as a solvent. It enhances the solubility of various compounds, facilitating their reactions and interactions. The molecular targets and pathways involved include:
Solvation: It solvates both inorganic and organic compounds, enhancing their reactivity.
Stabilization: It stabilizes reactive intermediates, allowing for smoother reaction progress.
Pathways: It participates in various chemical pathways by acting as a medium for reactions.
Comparison with Similar Compounds
1,3-Dimethyl-2-imidazolidinone can be compared with other similar compounds such as:
Dimethylpropyleneurea (DMPU): Both are cyclic ureas used as polar aprotic solvents. 1,3-Dimethyl-2-imidazolidinone has higher thermal stability.
Hexamethylphosphoramide (HMPA): While HMPA is also a polar aprotic solvent, it is carcinogenic, making 1,3-Dimethyl-2-imidazolidinone a safer alternative.
N,N-Dimethylformamide (DMF): DMF is another polar aprotic solvent, but it has a lower boiling point compared to 1,3-Dimethyl-2-imidazolidinone.
Similar Compounds
- Dimethylpropyleneurea (DMPU)
- Hexamethylphosphoramide (HMPA)
- N,N-Dimethylformamide (DMF)
1,3-Dimethyl-2-imidazolidinone stands out due to its high thermal stability and non-carcinogenic nature, making it a preferred choice in various applications .
Properties
IUPAC Name |
sodium;2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Br2O5S.Na/c1-11-7-13(9-16(22)19(11)24)21(14-8-12(2)20(25)17(23)10-14)15-5-3-4-6-18(15)29(26,27)28-21;/h3-10,24-25H,1-2H3;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOIORUCCYNQPE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)[O-])Br.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)Br)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)[O-])Br.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Br2NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((7AS)-8,8-dimethyl-1,1-dioxidohexahydro-2H-3a,6-methanobenzo[d]isothiazol-7-yl)but-2-en-1-one](/img/structure/B8099571.png)
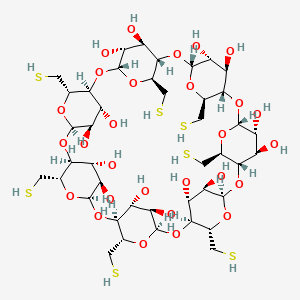
![methyl (4R)-4-[(1R,3aS,3bR,4R,5aR,7R,9aS,9bS,11aR)-7-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-9a,11a-dimethyl-tetradecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoate](/img/structure/B8099595.png)
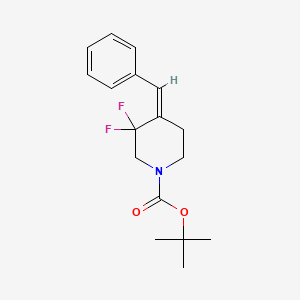
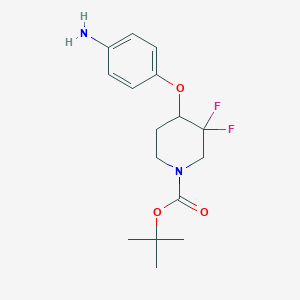
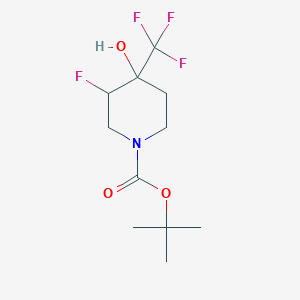
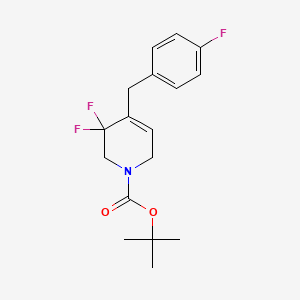
![[4-(Pentafluoroethoxy)phenyl]boronic acid](/img/structure/B8099627.png)
